Acipimox is an antihyperlipidemic agent, which is a derivative of niacin (vitamin B3). It is primarily used to manage dyslipidemia, particularly in patients with elevated levels of lipoproteins in the blood. By inhibiting lipolysis in adipose tissue, Acipimox effectively reduces the synthesis of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby lowering triglyceride levels and improving lipid profiles in patients at risk of cardiovascular diseases .
Acipimox is classified as a pharmaceutical compound within the category of antihyperlipidemic drugs. Its structure is closely related to that of niacin, differing primarily in its functional groups, which enhance its pharmacological properties while reducing side effects commonly associated with niacin, such as flushing . The compound is synthesized from 5-methylpyrazine-2-carboxylic acid, which serves as a key intermediate in its production.
The synthesis of Acipimox involves several steps, utilizing various chemical reactions to transform starting materials into the final product. Two notable methods are described below:
Acipimox has a molecular formula of CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:
The chemical reactions involved in the synthesis of Acipimox are characterized by oxidation and reduction processes:
These reactions highlight the importance of controlling conditions such as temperature and pH to optimize yield and purity during synthesis.
The mechanism by which Acipimox exerts its pharmacological effects involves:
Acipimox is primarily used in clinical settings for the management of hyperlipidemia. Its applications include:
The compound's ability to modulate lipid profiles makes it an important therapeutic agent in cardiometabolic health management .
Acipimox (5-methylpyrazine carboxylic acid 4-oxide) functions primarily as a potent agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also designated as GPR109A. This receptor belongs to the G-protein-coupled receptor (GPCR) family and is abundantly expressed in adipocytes. Upon binding, Acipimox induces a conformational change in HCA2, facilitating the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein complex. This activation triggers the inhibition of adenylate cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [1] [6]. Structural studies using cryo-electron microscopy reveal that Acipimox stabilizes the active-state conformation of HCA2 by forming specific hydrogen bonds with residues in the orthosteric binding pocket, notably Asn86³.²⁴ and Ser178⁴.⁵⁶ (Table 1) [9]. The receptor’s activation is further stabilized by disulfide bonds between conserved cysteine residues (e.g., C88³.²⁵–C165⁴⁵.⁵⁰), critical for signal transduction fidelity [9].
Reduced cAMP levels downstream of HCA2 activation profoundly suppress the activity of hormone-sensitive lipase (HSL), a key enzyme mediating triglyceride hydrolysis. Under basal conditions, cAMP activates protein kinase A (PKA), which phosphorylates HSL at serine residues (Ser⁵⁶³ and Ser⁶⁶⁰), enabling its translocation to lipid droplets. Acipimox-mediated cAMP depletion prevents this phosphorylation, rendering HSL inactive. Studies in murine models of thermal injury demonstrate that Acipimox (50 mg/kg) decreases HSL phosphorylation by >60% in white adipose tissue (WAT), directly correlating with attenuated lipolysis [3] [10]. This inhibition is selective for HSL, as genetic or pharmacological disruption of this pathway ablates Acipimox’s antilipolytic effects [10].
Beyond HSL, Acipimox indirectly modulates adipocyte triglyceride lipase (ATGL), the rate-limiting enzyme for triglyceride hydrolysis. While ATGL lacks direct cAMP-responsive domains, its activity is regulated by the coactivator comparative gene identification-58 (CGI-58). Under conditions of elevated cAMP, PKA phosphorylates perilipin-1, displacing CGI-58 and permitting ATGL access to lipid substrates. By reducing cAMP, Acipimox promotes the sequestration of CGI-58 by perilipin-1, thereby suppressing ATGL-mediated lipolysis. In vivo data show a 40–50% reduction in ATGL activity in epididymal adipose tissue following Acipimox administration, contributing to decreased systemic free fatty acid (FFA) flux [3] [6].
Table 1: Key Residues in HCA2 for Acipimox Binding and Activation
Receptor Residue | Location | Interaction with Acipimox | Functional Consequence |
---|---|---|---|
Asn86³.²⁴ | Transmembrane Helix 3 | Hydrogen bonding | Stabilizes orthosteric pocket |
Ser178⁴.⁵⁶ | Extracellular Loop 2 | Polar interaction | Enhances agonist specificity |
Tyr87³.²⁵ | Transmembrane Helix 3 | π-Stacking | Anchors pyrazine ring |
Arg251⁶.⁵⁵ | Transmembrane Helix 6 | Salt bridge | Facilitates G-protein coupling |
Acipimox shares structural homology with nicotinic acid (niacin), but unlike niacin, it exhibits reduced off-target effects and prolonged antilipolytic activity. Both compounds activate HCA2, yet Acipimox binds with distinct kinetics due to its pyrazine-carboxylate structure. This difference minimizes the recruitment of β-arrestin, a signaling protein associated with niacin-induced flushing [1] [9]. Importantly, Acipimox demonstrates minimal affinity for HCA1 (GPR81) or HCA3 (GPR109B), receptors responsive to lactate and 3-hydroxylated medium-chain fatty acids, respectively. This selectivity arises from steric constraints in the HCA2 binding pocket, which accommodates Acipimox’s compact ring system but excludes bulkier ligands [9]. Comparative analyses confirm that chimeric receptors substituting HCA2 residues into HCA3 retain responsiveness to Acipimox, underscoring the critical role of TM3/ECL2 domains in ligand specificity [9].
The primary metabolic consequence of Acipimox-induced lipolysis suppression is a rapid decline in systemic FFA availability. By inhibiting HSL and ATGL in adipocytes, Acipimox reduces FFA efflux from adipose tissue into circulation. Clinical trials report a >30% reduction in serum FFAs within 2 hours of Acipimox administration, persisting for 5–6 hours due to its elimination half-life of 12–14 hours [1] [7]. This FFA-lowering effect has two major downstream impacts:
Table 2: Metabolic Effects of Acipimox on Systemic FFA Flux
Experimental Model | FFA Reduction | Key Metabolic Outcomes | Reference |
---|---|---|---|
High-fat diet mice + E-cigarettes | 35–40% | Improved cardiac ejection fraction; ↓ oxidative stress | [2] |
Murine thermal injury model | 50% | ↓ Hepatic fat infiltration; ↓ white adipose browning | [10] |
Type 2b hyperlipidemia patients | 25–30% | ↓ Triglycerides; ↔ LDL/HDL | [4] |
Overweight human subjects | 45% | ↑ GLP-1 secretion; improved insulin sensitivity | [5] |
Additionally, suppressed FFAs enhance insulin sensitivity in skeletal muscle and liver. Acipimox-treated hypopituitary patients exhibit a 52% increase in insulin-mediated glucose disposal during hyperinsulinemic-euglycemic clamps, attributable to diminished FFA-induced inhibition of insulin receptor substrate-1 (IRS-1) phosphorylation [5]. The FFA reduction also stimulates glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, though this appears indirect, as L-cells lack HCA2 expression [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: